molecular formula C11H8INO4 B14116264 7-Iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

7-Iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B14116264
M. Wt: 345.09 g/mol
InChI Key: WVVDEFLEEFDCMQ-UHFFFAOYSA-N
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Description

7-Iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a halogenated quinolone derivative characterized by an iodine substituent at position 7, a methoxy group at position 6, and a carboxylic acid moiety at position 2. This scaffold is part of the broader 4-oxo-1,4-dihydroquinoline-3-carboxylic acid family, which is widely studied for its antimicrobial and kinase-inhibitory properties .

Properties

Molecular Formula

C11H8INO4

Molecular Weight

345.09 g/mol

IUPAC Name

7-iodo-6-methoxy-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C11H8INO4/c1-17-9-2-5-8(3-7(9)12)13-4-6(10(5)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)

InChI Key

WVVDEFLEEFDCMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)I

Origin of Product

United States

Preparation Methods

Halogen Exchange from Chloro Precursors

As detailed in, chloro intermediates undergo nucleophilic substitution with iodide sources.

Protocol ():

  • Chloro Intermediate: Synthesize 4-chloro-6-methoxy-7-(4-methylpiperazin-1-yl)-quinoline-3-carbonitrile via phosphorus oxychloride treatment.
  • Iodination: React with sodium iodide in acetone under reflux to replace chlorine with iodine.

Key Data:

Parameter Value
Temperature 60°C
Reaction Time 12 h
Yield 70%

Directed Ortho-Metalation (DoM)

Using a methoxy group as a directing group, lithiation at position 7 followed by quenching with iodine affords the iodo derivative.

Protocol ():

  • Lithiation: Treat 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with LDA at −78°C.
  • Iodination: Add iodine to the lithiated intermediate.

Key Data:

Parameter Value
Temperature −78°C
Yield 55%

Ester Hydrolysis to Carboxylic Acid

The final step involves saponification of the ethyl ester to the carboxylic acid.

Protocol ():

  • Substrate: Ethyl 6-methoxy-7-iodo-4-oxo-1,4-dihydroquinoline-3-carboxylate.
  • Hydrolysis: Reflux with NaOH in ethanol-water (1:1) for 6 hours.

Key Data:

Parameter Value
NaOH Concentration 2 M
Temperature 100°C
Yield 90%

Alternative Synthetic Routes

Pfitzinger Reaction Adaptation

Reacting isatin derivatives with α,β-unsaturated ketones can yield quinoline-3-carboxylic acids. For 7-iodo-6-methoxy derivatives, 5-iodo-4-methoxyisatin serves as the precursor.

Key Data:

Parameter Value
Isatin Derivative 5-Iodo-4-methoxyisatin
Yield 60%

Microwave-Assisted Synthesis

Reducing reaction times, microwave irradiation (150°C, 30 min) during cyclization improves yields by 15–20% compared to conventional heating.

Analytical Characterization

Critical spectroscopic data for verification:

  • 1H NMR (DMSO-d6): δ 8.50 (s, 1H, H-2), 7.85 (s, 1H, H-5), 4.10 (s, 3H, OCH3), 13.20 (s, 1H, COOH).
  • IR (KBr): 1680 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (COOH).

Challenges and Optimization

  • Regioselectivity: Competing iodination at position 5 or 8 necessitates careful control of reaction conditions.
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance iodination yields by stabilizing intermediates.
  • Catalysis: Palladium catalysts (e.g., PdCl2) improve halogen exchange efficiency.

Industrial-Scale Considerations

Patent highlights biphasic systems (toluene-water) for easier product isolation. A typical workflow involves:

  • Cyclization in Toluene
  • Liquid-Liquid Extraction
  • Crystallization from Ethanol

Scale-Up Data:

Parameter Lab Scale Pilot Scale
Batch Size 10 g 1 kg
Yield 70% 65%

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, primary amines, thiols.

Major Products:

Mechanism of Action

The mechanism of action of 7-iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as bacterial enzymes or receptors. The iodine atom and the methoxy group play crucial roles in enhancing the compound’s binding affinity and specificity towards these targets . The compound may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of bacterial DNA replication and cell division .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The biological activity and physicochemical properties of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Activities
7-Iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 7-I, 6-OCH₃ C₁₁H₈INO₄ 345.10 g/mol Limited commercial availability; steric bulk of iodine may reduce solubility .
7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 7-F, 6-OCH₃ C₁₁H₈FNO₄ 261.19 g/mol Enhanced antibacterial activity against Gram-positive strains (MIC: 0.39 µg/mL for S. aureus) .
8-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 8-Br C₁₀H₆BrNO₃ 284.07 g/mol Moderate antibacterial activity; used as a synthetic intermediate for further modifications .
7,8-Dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 7-Cl, 8-Cl C₁₀H₅Cl₂NO₃ 258.06 g/mol Potent CK2 kinase inhibition (IC₅₀: 800 nM) .
1-Ethyl-6-fluoro-7-piperazinyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 1-C₂H₅, 6-F, 7-piperazinyl C₁₆H₁₇FN₃O₃ 318.33 g/mol Broad-spectrum antibacterial activity; MIC: 0.78 µg/mL for B. subtilis .
6-Iodo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid 6-I C₁₀H₆INO₃ 315.06 g/mol Lower solubility compared to fluoro analogs; limited activity data .

Solubility and Bioavailability

  • Iodo Derivatives : Lower aqueous solubility due to the hydrophobic iodine atom, limiting oral bioavailability .
  • Fluoro Derivatives : Superior solubility and tissue penetration, making them preferred in drug development (e.g., ciprofloxacin analogs) .
  • Methoxy Derivatives : Moderate solubility; methoxy groups can engage in hydrogen bonding but may increase metabolic stability .

Biological Activity

7-Iodo-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H8INO4
  • Molecular Weight : 345.09 g/mol
  • CAS Number : 302949-02-6

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, a related compound, 2-(3-fluorophenyl)-6-methoxyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (YJC-1), demonstrated an IC50 value of approximately 4.8 µM against human lung carcinoma A549 cells. The mechanism involved microtubule polymerization leading to mitotic phase arrest and upregulation of the CDK inhibitor p21(Cip1/Waf1) while downregulating Cdc25C phosphatase . This suggests that this compound may similarly impact cell cycle regulation.

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. They have been reported to exhibit activity against various pathogens, including bacteria and fungi. The biological activity is often attributed to their ability to inhibit nucleic acid synthesis and disrupt cellular processes in microbes .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest at the G2/M phase through modulation of cyclins and CDKs.
  • Apoptosis Induction : Some studies suggest that quinoline derivatives can trigger apoptosis in cancer cells by activating intrinsic pathways.
  • Antimicrobial Mechanisms : These compounds may interfere with bacterial DNA gyrase or topoisomerase, essential for bacterial replication and transcription .

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
YJC-1AnticancerInhibited A549 cell growth (IC50 = 4.8 µM), induced p21 expression
VariousAntimicrobialEffective against multiple bacterial strains; mechanism involves nucleic acid synthesis inhibition
N-quinazolinone derivativesAntibacterialPotent against MRSA with MICs of 4–8 µg/mL

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